molecular formula C23H26ClN5O5 B1226496 N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-2H-tetrazole-5-carboxamide

N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-2H-tetrazole-5-carboxamide

カタログ番号 B1226496
分子量: 487.9 g/mol
InChIキー: KOMGKDHFTYYZRF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CGP-35949 is a small molecule drug developed by Novartis Pharma AG. It is known for its role as a cysteinyl leukotriene receptor antagonist and phospholipase A2 inhibitor. This compound has been studied for its potential therapeutic applications in treating immune system diseases and respiratory diseases, particularly asthma .

準備方法

The synthesis of CGP-35949 involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound has a molecular formula of C23H26ClN5O5 and a molecular weight of 509.92 g/mol .

化学反応の分析

CGP-35949 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in CGP-35949.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

CGP-35949 has been extensively studied for its scientific research applications, including:

作用機序

CGP-35949 exerts its effects by antagonizing cysteinyl leukotriene receptors and inhibiting phospholipase A2. This dual mechanism of action helps reduce inflammation and bronchoconstriction, making it a potential therapeutic agent for asthma. The compound specifically targets leukotriene C4 and leukotriene D4 receptors, modulating hepatic metabolism and hemodynamics .

類似化合物との比較

CGP-35949 is unique due to its dual action as a leukotriene receptor antagonist and phospholipase A2 inhibitor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific molecular structures and therapeutic applications.

特性

分子式

C23H26ClN5O5

分子量

487.9 g/mol

IUPAC名

N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-2H-tetrazole-5-carboxamide

InChI

InChI=1S/C23H26ClN5O5/c1-4-6-16-19(8-7-15(14(3)30)21(16)31)33-9-5-10-34-20-12-18(13(2)11-17(20)24)25-23(32)22-26-28-29-27-22/h7-8,11-12,31H,4-6,9-10H2,1-3H3,(H,25,32)(H,26,27,28,29)

InChIキー

KOMGKDHFTYYZRF-UHFFFAOYSA-N

正規SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NNN=N3)C)Cl

同義語

CGP 35949
CGP-35949
N-(3-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-chloro-6-methylphenyl)-1H-tetrazole-5-carboxamide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。